An In-Depth Technical Guide to the Physicochemical Properties and Thermodynamic Stability of 2,4-Dimethylpiperidin-4-ol
An In-Depth Technical Guide to the Physicochemical Properties and Thermodynamic Stability of 2,4-Dimethylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the physicochemical properties and thermodynamic stability of 2,4-Dimethylpiperidin-4-ol. Recognizing the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related structural analogs, predictive computational models, and established experimental methodologies. This approach offers a robust framework for understanding and predicting the behavior of 2,4-Dimethylpiperidin-4-ol in various research and development settings.
The piperidine scaffold is a cornerstone in medicinal chemistry, and understanding the nuances introduced by substitution patterns is critical for rational drug design. The methyl groups at the 2 and 4 positions, along with the hydroxyl group at the 4-position, create a molecule with distinct stereochemical and electronic features that govern its properties and stability.
Physicochemical Characterization: A Comparative and Predictive Approach
A thorough understanding of a molecule's physicochemical properties is fundamental to its application. Due to the scarcity of direct experimental data for 2,4-Dimethylpiperidin-4-ol, a comparative analysis with its structural analogs—piperidin-4-ol, 2-methylpiperidin-4-ol, and 4-methylpiperidin-4-ol—provides valuable insights.
Core Molecular Attributes
The foundational properties of 2,4-Dimethylpiperidin-4-ol can be calculated based on its chemical formula, C₇H₁₅NO.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | - |
| Molecular Weight | 129.20 g/mol | [1] |
| IUPAC Name | 2,4-Dimethylpiperidin-4-ol | - |
Predicted and Analog-Derived Physicochemical Properties
The following table summarizes key physicochemical properties. Where direct experimental data for 2,4-Dimethylpiperidin-4-ol is unavailable, values are either computationally predicted or derived from its closest structural analogs.
| Property | 2,4-Dimethylpiperidin-4-ol (Predicted/Analog-Derived) | Piperidin-4-ol (Experimental) | 2-Methylpiperidin-4-ol (Computed) | 4-Methylpiperidin-4-ol (Computed) |
| Melting Point (°C) | Data not available | 86-90[2] | Data not available | Data not available |
| Boiling Point (°C) | Data not available | 108-114 (at 10 mmHg)[2] | Data not available | Data not available |
| pKa | ~10-11 (Estimated) | ~11 | Data not available | Data not available |
| LogP | ~0.8 (Estimated) | -0.3[3] | 0.1[4] | -0.1[5] |
| Solubility | Moderately soluble in water; Soluble in organic solvents (Predicted) | Soluble in water[6] | Data not available | Data not available |
Note: Predicted values are derived from computational models and should be confirmed experimentally.
Experimental Protocols for Physicochemical Property Determination
To empower researchers to ascertain the precise properties of 2,4-Dimethylpiperidin-4-ol, this section details robust experimental methodologies.
Determination of pKa by Potentiometric Titration
The basicity of the piperidine nitrogen is a critical parameter influencing its behavior in physiological and chemical systems. Potentiometric titration is a precise and straightforward method for pKa determination[7][8].
Protocol:
-
Sample Preparation: Prepare a ~0.01 M solution of 2,4-Dimethylpiperidin-4-ol in deionized water. Maintain a constant ionic strength by adding a background electrolyte, such as 0.1 M KCl.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Caption: Conformational isomers of cis and trans-2,4-Dimethylpiperidin-4-ol.
Computational Determination of Thermodynamic Stability
In the absence of extensive experimental thermodynamic data, computational chemistry provides a powerful tool for assessing the relative stabilities of different conformers and isomers.[5]
Methodology:
-
Conformational Search: Employ a conformational search algorithm (e.g., Monte Carlo or systematic search) to identify all low-energy conformers of both cis- and trans-2,4-Dimethylpiperidin-4-ol.
-
Geometry Optimization and Energy Calculation: Perform geometry optimization and frequency calculations for each conformer using an appropriate level of theory (e.g., Density Functional Theory with a suitable basis set, such as B3LYP/6-31G(d)).
-
Gibbs Free Energy Calculation: Calculate the Gibbs free energy (G) for each optimized conformer. The relative populations of the conformers at a given temperature can be determined from their Gibbs free energy differences. The most stable conformer will have the lowest Gibbs free energy.
Synthesis and Characterization
While a definitive synthesis providing full characterization of 2,4-Dimethylpiperidin-4-ol is not readily found in the literature, the synthesis of substituted piperidin-4-ols is well-established. A plausible synthetic route would involve the reaction of an appropriate precursor, such as 2,4-dimethyl-4-piperidone, with a reducing agent.
A general approach to synthesizing substituted piperidines often involves the cyclization of acyclic precursors or the modification of existing piperidine rings.[3][9] For instance, a multi-step synthesis could start from readily available starting materials, with the key step being the formation of the piperidine ring.
Characterization of the synthesized 2,4-Dimethylpiperidin-4-ol would involve a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and determine the relative stereochemistry of the methyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl and amine groups.
-
Elemental Analysis: To confirm the elemental composition.
Conclusion
2,4-Dimethylpiperidin-4-ol is a molecule with significant potential in medicinal chemistry and drug development. While a complete experimental dataset for its physicochemical properties and thermodynamic stability is not yet available, this guide provides a comprehensive framework for its characterization. Through a combination of comparative analysis with structural analogs, the application of robust experimental protocols, and the use of predictive computational modeling, researchers can gain the necessary insights to effectively utilize this compound in their work. The methodologies and data presented herein serve as a valuable resource for guiding further investigation and application of 2,4-Dimethylpiperidin-4-ol.
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